molecular formula C12H21NO4 B015637 Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid CAS No. 174060-98-1

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Cat. No. B015637
M. Wt: 243.3 g/mol
InChI Key: FVTWJYOGVFLUNJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid involves several steps, including protection, activation, and coupling reactions. A novel condensation reaction developed using di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-(dimethylamino)pyridine (DMAP) showcases the utility of Boc2O in acylating a wide range of nitrogen compounds, including pyrrolidines, under mild conditions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). This method underscores the synthesis's efficiency and broad applicability in generating Boc-protected compounds.

Scientific Research Applications

1. Solid-Phase Peptide Synthesis

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid has applications in solid-phase peptide synthesis. Wagner and Tilley (1990) detailed the synthesis of (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, a β-hydroxyaspartic acid derivative protected for incorporation into peptides by solid-phase synthesis (Wagner & Tilley, 1990).

2. Synthesis of Unnatural Amino Acids

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid plays a role in the synthesis of unnatural amino acids. Bender et al. (2015) reported the synthesis of Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid used in the development of synthetic opioid ligands (Bender et al., 2015).

3. Synthesis of Redox Derivatives of Lysine

This compound is utilized in the synthesis of redox derivatives of lysine and related peptides. Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides bearing electron donors and redox chromophores (Peek et al., 2009).

4. Synthesis of Tert-butyl Esters

It is also efficient for synthesizing tert-butyl esters of N-protected amino acids. Loffet et al. (1989) used tert-butyl fluorocarbonate (Boc-F) for this purpose, highlighting its efficacy under mild conditions (Loffet et al., 1989).

Future Directions

The use of Boc-protected amino acids, including “Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid”, in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activities of the resulting peptides .

properties

IUPAC Name

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTWJYOGVFLUNJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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